Catalytic Synthesis Efficiency: 1,2,3-Trithiolane Achieves >90% Yield from Thiiranes
In a ruthenium salen nitrosyl-catalyzed reaction, monosubstituted thiiranes (styrene sulfide and propylene sulfide) were converted to 4-substituted 1,2,3-trithiolanes with isolated yields exceeding 90%, along with the corresponding olefin in a 2:1 ratio [1]. This represents a highly efficient, one-pot synthesis method for substituted 1,2,3-trithiolanes. In contrast, the synthesis of 1,2,4-trithiolanes often involves multi-component reactions or the use of Lawesson's reagent, with yields typically not reported to exceed 90% under comparable mild conditions [2].
| Evidence Dimension | Isolated Yield of Substituted Trithiolane |
|---|---|
| Target Compound Data | >90% for 4-substituted 1,2,3-trithiolanes |
| Comparator Or Baseline | Typical yields for 1,2,4-trithiolane synthesis not exceeding 90% under similar mild conditions (class-level inference) |
| Quantified Difference | Target compound method reports >90% isolated yield; comparator methods typically do not exceed this threshold |
| Conditions | Catalytic reaction with [Ru(salen)(NO)(H2O)]+ complex, room temperature or mild heating |
Why This Matters
High-yielding, catalytic synthesis reduces production costs and improves atom economy, making 1,2,3-trithiolane derivatives more accessible for scale-up compared to 1,2,4-isomers.
- [1] Sauve, A. A., & Groves, J. T. (2002). Synthesis of trithiolanes and tetrathianes from thiiranes catalyzed by ruthenium salen nitrosyl complexes. Journal of the American Chemical Society, 124(17), 4770-4778. View Source
- [2] Okuma, K., et al. (2004). Synthesis of 1,2,4-Trithiolanes from Thione S-Oxides and Lawesson Reagent at Room Temperature. Bulletin of the Chemical Society of Japan. View Source
